molecular formula C10H17NO5 B051588 Boc-cis-3-hydroxy-l-proline CAS No. 186132-96-7

Boc-cis-3-hydroxy-l-proline

Cat. No.: B051588
CAS No.: 186132-96-7
M. Wt: 231.25 g/mol
InChI Key: JLDHXHPQMBNKMC-RQJHMYQMSA-N
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Description

Boc-cis-3-hydroxy-l-proline is a derivative of l-proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group in the cis configuration at the third position of the proline ring. This modification enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

Boc-cis-3-hydroxy-l-proline primarily targets the non-heme Fe (II)/α-KG-dependent dioxygenases . These enzymes have the catalytic properties for hydroxylation at the substrate-specific carbon positions and have extremely chiral selectivity .

Mode of Action

The compound interacts with its targets through a common catalytic mechanism . The α-ketoglutarate (α-KG) in the non-heme Fe (II)/α-KG-dependent dioxygenases has a significant influence on the stability of Fe (II) ions, which is also the basis of the hydroxylation reaction to the substrate .

Biochemical Pathways

The affected pathway involves the enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases . This pathway is crucial for the preparation of cis-5-hydroxy-L-pipecolic acids (cis-5HPA), including biotransformation and isomers separation and purification .

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of L-pipecolic acids (L-Pip) to cis-5HPA by whole-cell catalysis in water, which can reduce the loss of Fe (II) ions . This transformation is an important way to industrially synthesize chiral compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of ascorbic acid as a reducing agent can guarantee the Fe (II) ions stability . After 6 hours, 32 mM Fe (III) ions in the solution inhibit enzyme activity and cause the inactivation of the enzyme itself .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-cis-3-hydroxy-l-proline typically involves the hydroxylation of l-proline. One common method is the enzymatic hydroxylation using recombinant Escherichia coli expressing a synthetic l-proline-3-hydroxylase gene. This process yields high purity cis-3-hydroxy-l-proline with excellent enantiomeric excess .

Industrial Production Methods: Industrial production often employs whole-cell catalysis in water, utilizing non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases. This method ensures high yield and purity by optimizing the molar ratios of ascorbic acid, FeSO₄·7H₂O, and α-ketoglutarate .

Chemical Reactions Analysis

Types of Reactions: Boc-cis-3-hydroxy-l-proline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving nucleophiles like alkoxides or amines.

Major Products: The major products formed from these reactions include various substituted prolines, ketones, and alcohols .

Scientific Research Applications

Boc-cis-3-hydroxy-l-proline is extensively used in scientific research due to its versatility:

Comparison with Similar Compounds

  • cis-4-hydroxy-l-proline
  • trans-4-hydroxy-l-proline
  • l-azetidine-2-carboxylic acid

Comparison: Boc-cis-3-hydroxy-l-proline is unique due to its specific hydroxylation pattern and the presence of the Boc protecting group. This combination provides enhanced stability and reactivity compared to other hydroxyprolines. Additionally, its cis configuration at the third position distinguishes it from other proline derivatives, making it particularly valuable in stereoselective synthesis .

Biological Activity

Boc-cis-3-hydroxy-l-proline, a derivative of the amino acid proline, is characterized by a hydroxyl group at the 3rd carbon in the cis configuration and is protected by a tert-butyloxycarbonyl (Boc) group. This compound has garnered interest in various biochemical applications due to its unique structural properties and biological activities, particularly in antimicrobial and metabolic contexts.

  • Molecular Formula : C₁₀H₁₇NO₅
  • Chemical Structure : The presence of the Boc protecting group influences its reactivity and application in peptide synthesis, differentiating it from other hydroxyproline derivatives.

Biological Activities

  • Antimicrobial Properties :
    Studies suggest that derivatives of hydroxyproline, including this compound, may exhibit antimicrobial activity. This potential makes them candidates for drug development against various pathogens.
  • Metabolic Pathways :
    Research indicates that this compound can serve as a carbon source for certain bacteria, such as Azospirillum brasilense, which can metabolize this compound effectively. This finding highlights its role in microbial metabolism and suggests potential applications in agricultural biotechnology .
  • Peptide Synthesis :
    The Boc protecting group allows for selective reactions during peptide synthesis, making this compound a valuable intermediate in the production of bioactive peptides .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Cis-3-Hydroxy-l-ProlineNatural Amino AcidFound naturally in collagen; important for stability
Trans-3-Hydroxy-l-ProlineIsomer of HydroxyprolineDifferent spatial arrangement affects biological roles
Trans-4-Hydroxy-l-ProlineHydroxylated ProlineCommonly found in plant cell walls; involved in glycosylation
N-Boc-trans-3-hydroxy-l-prolineProtected FormSimilar protective group but different spatial configuration

This compound is unique due to its specific cis configuration and the presence of the Boc protecting group, which influences its reactivity compared to other hydroxyprolines.

Case Studies

  • Microbial Utilization :
    A study demonstrated that Azospirillum brasilense could utilize this compound as a sole carbon source, indicating its importance in microbial ecology and potential applications in biofertilizers .
  • Synthesis of Bioactive Peptides :
    Research on peptide synthesis utilizing this compound has shown enhanced yields and selectivity due to the stability provided by the Boc group during synthetic processes. This makes it a preferred choice among researchers focusing on peptide-based drug design .

Properties

IUPAC Name

(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDHXHPQMBNKMC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455091
Record name Boc-cis-3-hydroxy-l-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186132-96-7, 186132-80-9
Record name Boc-cis-3-hydroxy-l-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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